molecular formula C15H7BrN2O6 B14193953 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one CAS No. 921942-61-2

6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B14193953
CAS No.: 921942-61-2
M. Wt: 391.13 g/mol
InChI Key: RMCFXEDJNBAJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, two nitro groups at the 3rd and 5th positions of the phenyl ring, and a benzopyran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The nitration of the phenyl ring at the 3rd and 5th positions can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclization: The formation of the benzopyran core structure can be achieved through cyclization reactions involving appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in organic synthesis and can be used to develop new benzopyran derivatives with desired properties.

    Biology: Benzopyran derivatives, including this compound, have shown potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of nitro groups and the benzopyran core structure allows the compound to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Characterized by the presence of bromine and nitro groups.

    6-Chloro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

921942-61-2

Molecular Formula

C15H7BrN2O6

Molecular Weight

391.13 g/mol

IUPAC Name

6-bromo-2-(3,5-dinitrophenyl)chromen-4-one

InChI

InChI=1S/C15H7BrN2O6/c16-9-1-2-14-12(5-9)13(19)7-15(24-14)8-3-10(17(20)21)6-11(4-8)18(22)23/h1-7H

InChI Key

RMCFXEDJNBAJCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.